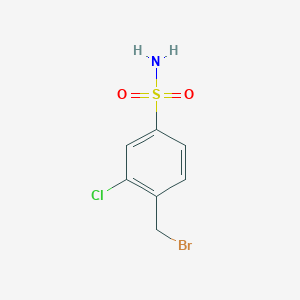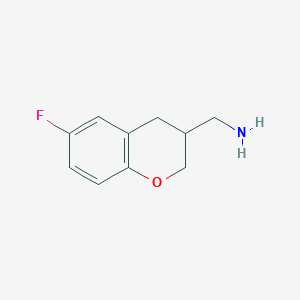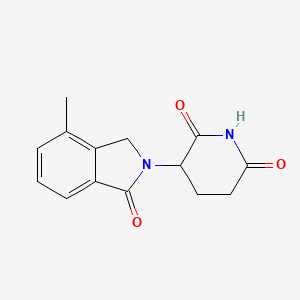
3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound of significant interest in the field of medicinal chemistry. It is structurally related to lenalidomide, a well-known immunomodulatory drug used in the treatment of multiple myeloma and other cancers . This compound features a piperidine-2,6-dione core linked to an isoindolinone moiety, which contributes to its unique chemical and biological properties.
准备方法
The synthesis of 3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is often heated to facilitate the cyclization process, and the product is purified using standard techniques such as recrystallization or chromatography .
化学反应分析
3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, enhancing the compound’s reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its potential therapeutic applications, particularly in cancer treatment, is ongoing.
作用机制
The mechanism of action of 3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It is believed to act as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of transcription factors such as IKZF1 and IKZF3 . This degradation disrupts the function of these transcription factors, resulting in the modulation of immune responses and inhibition of tumor growth .
相似化合物的比较
3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is similar to other compounds such as lenalidomide and thalidomide. it has unique structural features that differentiate it from these analogs . For example:
Lenalidomide: While structurally similar, lenalidomide has different substituents on the isoindolinone ring, which can affect its biological activity.
Thalidomide: This compound lacks the piperidine-2,6-dione core, resulting in distinct pharmacological properties.
These differences highlight the uniqueness of this compound and its potential for diverse applications in scientific research and drug development.
属性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
3-(7-methyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O3/c1-8-3-2-4-9-10(8)7-16(14(9)19)11-5-6-12(17)15-13(11)18/h2-4,11H,5-7H2,1H3,(H,15,17,18) |
InChI 键 |
BMOHMMOTIMUSJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
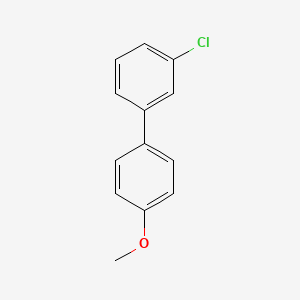
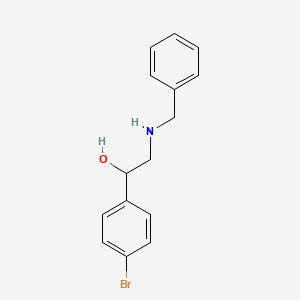
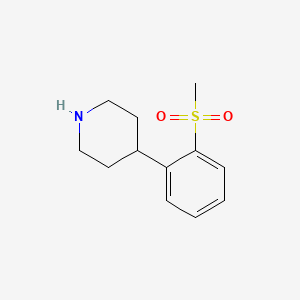
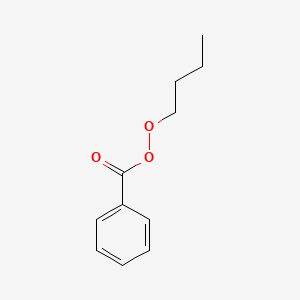
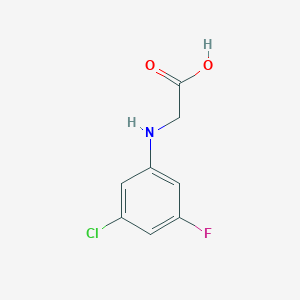
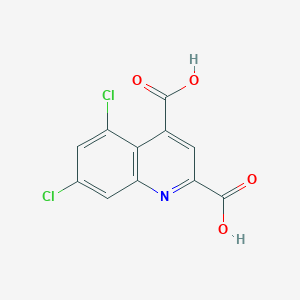
![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8692860.png)
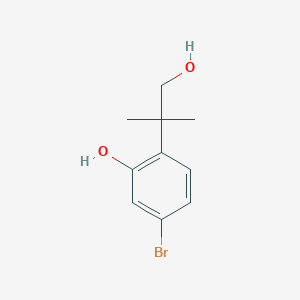
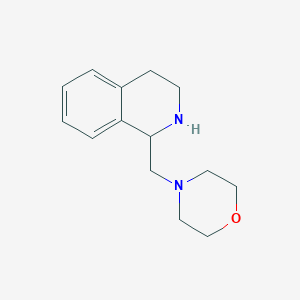
![3-{2-[4-(3-Methylphenoxy)piperidin-1-yl]ethyl}-1H-indole](/img/structure/B8692878.png)
![7-Chloro-2-(3,5-dimethylphenyl)furo[3,2-b]pyridine](/img/structure/B8692890.png)
![Benzyl (9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B8692904.png)
